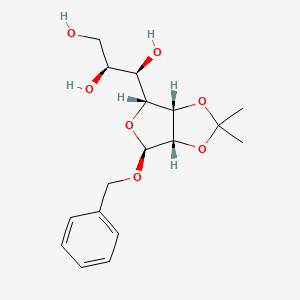

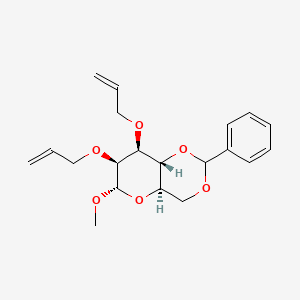

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is a compound used for proteomics research . It has shown potential in studying diverse diseases due to its remarkable inhibitory effects on select cellular enzymes .

Physical And Chemical Properties Analysis

The molecular weight of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is 328.36 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis and Chemical Applications

D-Glycero-D-Manno-Heptose 7-Phosphate Synthesis : This compound, an intermediate in the biosynthesis of nucleotide-activated heptoses, was synthesized from a related derivative of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside. This synthesis is significant in carbohydrate chemistry (Güzlek, Graziani, & Kosma, 2005).

Synthesis of 1- or 3-Acyl-sn-Glycerols : The compound was used in the improved synthesis of optically active 1- or 3-acyl-sn-glycerols, highlighting its role in lipid research (Kodali, 1987).

Versatile Ld-ManHepp Derivative : A study focused on the synthesis of a heptose derivative using Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside, underlining its versatility in carbohydrate synthesis (Grzeszczyk & Zamojski, 1994).

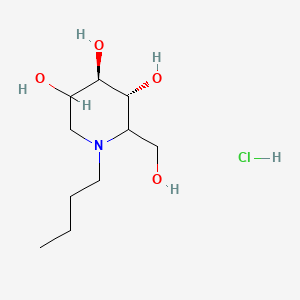

Antibiotic Synthesis : This compound was used in the synthesis of the antibiotic 1,5-dideoxy-1,5-imino-d-mannitol, demonstrating its potential in pharmaceutical research (Broxterman, Neefjes, Marel, Ploegh, & Boom, 1988).

Organic Chemistry and Methodology

Formation of Bromodeoxy Compounds : A study detailed the formation of bromodeoxy compounds from derivatives of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside, contributing to the field of organic synthesis (Bock, Pedersen, & Thiem, 1979).

Rifamycin Synthesis : The compound played a role in the multi-step synthesis of a Rifamycin ansa-chain compound, illustrating its utility in complex organic syntheses (Nakata, Takao, Ikeyama, Sakai, Tatsuta, & Kinoshita, 1981).

Mechanism of Action

Target of Action

This compound exerts its effects by interacting with specific cellular enzymes. While the exact targets may vary, it primarily inhibits crucial physiological processes . These targets play essential roles in cellular function, and their modulation by the compound leads to downstream effects.

Action Environment

Environmental factors matter! pH, temperature, and cofactors impact its stability and efficacy. For instance, extreme pH might denature it, rendering it ineffective. Stability during storage and administration is crucial for drug development.

Remember, this compound dances with enzymes, pathways, and cells, shaping biological outcomes. 🌟 .

properties

IUPAC Name |

(1R,2S)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-17(2)23-14-13(12(20)11(19)8-18)22-16(15(14)24-17)21-9-10-6-4-3-5-7-10/h3-7,11-16,18-20H,8-9H2,1-2H3/t11-,12+,13+,14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCQBMVUWJKAQL-XFHWEBQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(C(CO)O)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H]([C@H](CO)O)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747118 |

Source

|

| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside | |

CAS RN |

105592-29-8 |

Source

|

| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)